molecular formula C11H13N5O B8110926 (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine

(3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine

Cat. No.: B8110926
M. Wt: 231.25 g/mol
InChI Key: XPDDWUSBAQEXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,3-triazolo[5,1-c][1,4]oxazine derivatives, which are bicyclic heterocycles combining triazole and oxazine moieties. The pyridin-3-yl substituent at the 3-position and the methanamine group at the 6-position confer unique physicochemical and pharmacological properties. Its molecular formula is C₁₁H₁₃N₅O, with a molecular weight of 231.26 g/mol. The triazole-oxazine scaffold is recognized as a "privileged substructure" in medicinal chemistry due to its ability to interact with diverse biological targets through hydrogen bonding, π-π interactions, and spatial complementarity .

Synthetic routes for analogous compounds involve one-pot protocols using propargyl alcohols, chloroacetyl chloride, and sodium azide via sequential esterification, substitution, and intramolecular 1,3-dipolar cycloaddition (Cu-catalyzed azide-alkyne cycloaddition, CuAAC), achieving yields of 80–95% .

Properties

IUPAC Name

(3-pyridin-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-4-9-6-16-10(7-17-9)11(14-15-16)8-2-1-3-13-5-8/h1-3,5,9H,4,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDDWUSBAQEXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)C3=CN=CC=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The Huisgen cycloaddition is a popular method for this purpose.

    Construction of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an amino alcohol and a suitable electrophile.

    Fusion with Pyridine: The final step involves the coupling of the triazole-oxazine intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may utilize automated synthesis platforms to ensure high yield and purity. The process typically involves:

    Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.

    Quality Control: Implementing rigorous analytical methods like NMR, mass spectrometry, and HPLC to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: N-oxides, aldehydes.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Yield Notable Properties
(3-(Pyridin-3-yl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-6-yl)methanamine Pyridin-3-yl, methanamine C₁₁H₁₃N₅O 231.26 Triazole, oxazine, pyridine, primary amine 80–95% High polarity (amine), potential CNS penetration, CuAAC-compatible synthesis
(6-(Thiophen-2-yl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanamine Thiophen-2-yl, methanamine C₁₀H₁₂N₄OS 236.30 Triazole, oxazine, thiophene, primary amine Discontinued Increased lipophilicity (logP ~2.5), sulfur-mediated metabolic stability
(R)-6-Phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine Phenyl (R-configuration) C₁₁H₁₁N₃O 201.23 Triazole, oxazine, phenyl Not reported Stereospecific binding to chiral targets, lower solubility (logP ~3.0)
6-(4-Methoxyphenyl)-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid 4-Methoxyphenyl, carboxylic acid C₁₃H₁₃N₃O₄ 275.26 Triazole, oxazine, methoxy, carboxylic acid Discontinued Enhanced solubility (acidic group), potential for salt formation
3-{3-[4-(Benzyloxy)phenyl]-oxadiazol-5-yl}-6-(4-methoxyphenyl)-triazolo-oxazine 4-Methoxyphenyl, oxadiazole C₂₇H₂₃N₅O₄ 481.51 Triazole, oxazine, oxadiazole, benzyloxy Not reported High molecular weight, lipophilic (logP 4.66), potential kinase inhibition

Key Research Findings

Synthetic Efficiency : The CuAAC-based one-pot synthesis (Zhang et al., 2021) is highly efficient for triazolo-oxazines, avoiding intermediate isolation and achieving >80% yields .

Bioactivity Correlations: Pyridine vs. Methanamine vs. Carboxylic Acid: Methanamine derivatives (e.g., target compound) are basic (pKa ~9.5) and membrane-permeable, whereas carboxylic acid analogs (e.g., CAS 1416345-12-4) are acidic (pKa ~4.5) and suited for aqueous formulations . Oxadiazole Substitution: Oxadiazole-containing variants (e.g., S354-0369) show enhanced binding to ATP pockets in kinases due to their planar, electron-deficient rings .

Stereochemical Impact : The (R)-6-phenyl derivative (C₁₁H₁₁N₃O) demonstrates enantioselective binding in receptor assays, underscoring the importance of stereochemistry in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.